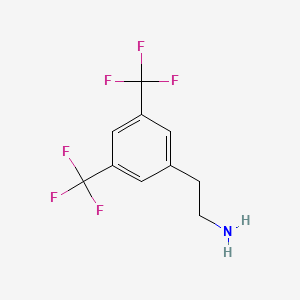

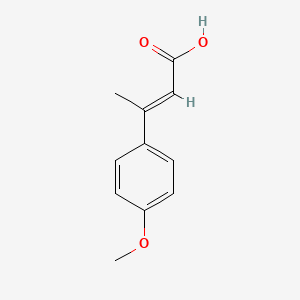

![molecular formula C21H20BNO3 B3032526 Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- CAS No. 212554-91-1](/img/structure/B3032526.png)

Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]-

Descripción general

Descripción

Boronic Acid Catalysis

Boronic acids, traditionally known for their role in transition metal-catalyzed transformations, have found a new application as catalysts in organic reactions. The reversible covalent bonding with hydroxy groups allows boronic acids to activate carboxylic acids and alcohols, leading to the formation of amides, cycloadditions, and Friedel-Crafts-type reactions under mild conditions. This catalytic activity, termed boronic acid catalysis (BAC), demonstrates high atom-economy and selectivity, avoiding the need for stoichiometric activation of hydroxy groups into more wasteful forms .

Synthesis of Boronic Acids via Borylation/Suzuki Cross-Coupling

The synthesis of boronic acids has been streamlined through a two-step, one-pot borylation/Suzuki cross-coupling reaction. Utilizing bis-boronic acid and Buchwald's second-generation XPhos preformed catalyst, high yields of cross-coupled products were achieved. This method also allows for the efficient synthesis of teraryl compounds, highlighting the versatility and convenience of this approach .

Molecular Structure Analysis: Ortho-Substituent Effects

The ortho-substituent on phenylboronic acids plays a crucial role in catalysis. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid, when used as a catalyst for dehydrative amidation, prevents the coordination of amines to the boron atom, thus accelerating the reaction. This specificity underscores the importance of molecular structure in the reactivity and effectiveness of boronic acid catalysts .

Chemical Reactions Analysis: Hydrogen-Bond Stabilization

Boronic acids can react with N-heterocyclic carbenes to form hydrogen-bonded adducts or anionic boranuidacarboxylic acids. These reactions are stabilized by bifurcated hydrogen bonds, which are significant for the stability of the reactive B=O double bond. The unique electronic properties and the role of hydrogen bonds in these compounds have been elucidated through quantum-mechanical calculations .

Physical and Chemical Properties: Fluorophenylboronic Acids

The synthesis of amino-3-fluorophenyl boronic acid involves a multi-step process including lithium-bromine exchange and acidic hydrolysis, resulting in a compound with a low pKa value suitable for glucose sensing materials. The physical and chemical properties of this derivative, such as its ability to attach to polymers, are crucial for its application in biological systems .

Interaction with Salicyl Derivatives

The complexation of boric acid with salicyl derivatives has been studied using 11B NMR spectroscopy. The formation of monochelate and bischelate complexes with bis(hydroxymethyl)phenol derivatives was found to be highly favorable, with significant implications for the design of boron-selective adsorbents. Molecular modeling calculations supported these findings, demonstrating the enthalpic favorability of these interactions .

Physiologic, Therapeutic, and Prebiotic Significance

Boric acid's ability to form complexes with various biomolecules has implications for human health, with potential nutritional and pharmaceutical applications. Its role in peptide and nucleic acid synthesis, as well as in the stabilization of sugar molecules, highlights its physiologic and prebiotic significance. The therapeutic potential of boric acid, particularly in boron neutron capture therapy (BNCT), is also of interest due to its favorable biological properties .

Therapeutic Investigation Against Cancer

Boronic acid compounds containing di-Schiff groups have been synthesized and investigated for their anticancer applications. These compounds demonstrated varying degrees of activity against Ishikawa endometrial cancer cells, with one compound showing particularly high activity. Additionally, their antioxidant activity was assessed, revealing meaningful activity in different assays .

Heterocyclic Boronic Acids in Synthesis

Heterocyclic boronic acids, despite their known biological activities and synthetic utility, are less common due to synthesis challenges. An overview of the synthesis and applications of these compounds emphasizes their importance in organic chemistry, particularly in the Suzuki reaction for the synthesis of biphenyls .

Recyclable Amide Condensation Catalyst

A novel boronic acid featuring perfluorodecyl groups has been synthesized and shown to catalyze direct amide condensation reactions. The strong electron-withdrawing effect and the immobility of the perfluorodecyl group in the fluorous phase make this boronic acid a "green" catalyst, highlighting its potential for recyclable and environmentally friendly applications .

Aplicaciones Científicas De Investigación

Catalytic Applications

Boronic acids are pivotal in catalysis, specifically in facilitating dehydrative amidation between carboxylic acids and amines, as evidenced by the use of 2,4-bis(trifluoromethyl)phenylboronic acid. This catalytic process is essential for α-dipeptide synthesis, demonstrating boronic acids' role in peptide bond formation and protein engineering (Wang, Lu, & Ishihara, 2018).

Molecular Recognition

Boronic acids exhibit unique molecular recognition capabilities, forming reversible covalent complexes with sugars, amino acids, and other molecules. This property is exploited in fluorescent detection and selective transport across membranes, underlining their importance in biosensing and molecular diagnostics (Pareek, Rani, Kumar, Sharma, & Kishore, 2015).

Therapeutic Research

In cancer research, boronic acid derivatives containing di-Schiff groups have shown potential therapeutic effects against Ishikawa endometrial cancer cells, revealing the compounds' applicability in developing anticancer agents (Salih, 2019).

Material Science

Boronic acids contribute significantly to material science, especially in creating dynamically restructuring hydrogels. These hydrogels, formed by reversible crosslinking with poly(vinyl alcohol), illustrate boronic acids' utility in developing responsive and self-healing materials (Piest, Zhang, Trinidad, & Engbersen, 2011).

Chemical Synthesis

They are fundamental in organic synthesis, acting as building blocks and intermediates in various chemical reactions, including Suzuki coupling. This highlights their role in constructing complex molecular architectures (Hall, 2019).

Mecanismo De Acción

Target of Action

Boronic acids are known to interact with various enzymes and receptors in the body .

Mode of Action

Boronic acids are generally involved in the suzuki-miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like a boronic acid) with a halide or pseudo-halide using a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which boronic acids participate, is a key process in the synthesis of various organic compounds . These compounds can affect various biochemical pathways depending on their structure and function.

Result of Action

The products of the suzuki-miyaura cross-coupling reaction can have various effects depending on their structure and the biochemical pathways they influence .

Action Environment

The environment can significantly influence the action, efficacy, and stability of [4-(dibenzylcarbamoyl)phenyl]boronic Acid. Factors such as pH, temperature, and the presence of other molecules can affect the Suzuki-Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(dibenzylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BNO3/c24-21(19-11-13-20(14-12-19)22(25)26)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,25-26H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSOUVYTOYGNEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446623 | |

| Record name | Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

212554-91-1 | |

| Record name | Boronic acid, [4-[[bis(phenylmethyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

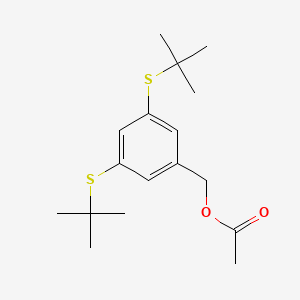

![5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032444.png)

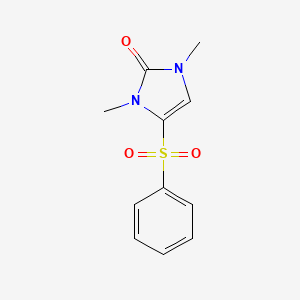

![4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3032450.png)

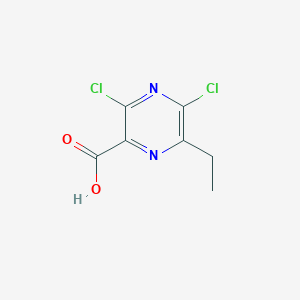

![2,4-Thiazolidinedione, 5-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B3032453.png)

![6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B3032464.png)